Cyclooctyne-O-amido-PEG4-PFP ester
Description
Contextualizing Bioorthogonal Chemistry and Click Reactions in Modern Research
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgacs.org This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environment. cas.orgmodernsciences.org These reactions are designed to be highly selective and biocompatible, allowing for the precise labeling and tracking of molecules like glycans, proteins, and lipids in real-time without causing cellular toxicity. wikipedia.orgthe-scientist.com
"Click chemistry," a term introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. cas.orgthe-scientist.com These reactions are modular and can be used to join molecular fragments under mild, often aqueous, conditions. modernsciences.orgthe-scientist.com The principles of click chemistry are central to the development of bioorthogonal reactions, providing a powerful toolkit for a wide range of applications, from drug discovery and development to materials science. cas.orgmodernsciences.org
Evolution from Copper-Catalyzed to Copper-Free Click Chemistry Approaches
The initial breakthrough in click chemistry was the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction developed independently by the laboratories of Sharpless and Morten Meldal. cas.orgmodernsciences.org This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. cas.org While revolutionary, the cytotoxicity of the copper catalyst limited its application in living systems. modernsciences.orgnih.gov
This limitation spurred the development of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgjcmarot.com Carolyn Bertozzi's group demonstrated that by using a strained cyclooctyne (B158145), the reaction with an azide could proceed rapidly without the need for a toxic metal catalyst. modernsciences.orgnih.gov This innovation made it possible to perform click reactions in living cells and organisms, opening up new frontiers in chemical biology. wikipedia.orgpnas.org
Principles of Bioorthogonality in Chemical Biology Probes
For a chemical reaction to be considered bioorthogonal, it must adhere to several key principles:
Selectivity: The reacting functional groups must be mutually and exclusively reactive with each other and not with any endogenous functional groups found in a biological system. wikipedia.orgbiosyn.com
Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the normal functions of the cell or organism. wikipedia.orgthe-scientist.com
Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (temperature, pH, and aqueous environment) to be useful for studying dynamic biological processes. wikipedia.orgacs.org
Stability: The newly formed covalent bond must be stable in a biological environment. wikipedia.org
Bioorthogonal probes are designed with these principles in mind, often incorporating a "chemical reporter" group (like an azide) into a biomolecule and a "probe" containing the complementary reactive partner (like a cyclooctyne). acs.orgnih.gov
The Role of Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Cyclooctynes are central to the success of SPAAC. jcmarot.commagtech.com.cn As the smallest stable cyclic alkyne, the significant ring strain in cyclooctyne provides the necessary activation energy to drive the cycloaddition reaction with azides without a catalyst. thieme-connect.denih.gov This reaction is highly efficient and bioorthogonal, making it a cornerstone of modern chemical biology. jcmarot.commagtech.com.cn
Historical Development and Enhanced Reactivity of Strained Alkynes
The concept of using strain to promote reactions has its roots in physical organic chemistry. nih.govresearchgate.net The high reactivity of strained molecules like cyclooctynes was recognized early on, but their application in biological systems was a later development. researchgate.netacs.org The realization that the ring strain in cyclooctyne could overcome the activation barrier for the reaction with azides was a pivotal moment. nih.gov
Further research has focused on enhancing the reactivity of cyclooctynes by modifying their structure. magtech.com.cnnih.gov Strategies include fusing the cyclooctyne ring to other structures or introducing electron-withdrawing groups to lower the energy of the transition state, thereby accelerating the reaction rate. pnas.orgnih.gov These modifications have led to the development of a variety of cyclooctyne derivatives with tailored reactivity for specific applications. magtech.com.cnnih.gov
Overview of Common Cyclooctyne Variants
Several cyclooctyne variants have been developed to optimize the SPAAC reaction, each with distinct properties regarding reactivity, stability, and hydrophilicity. researchgate.netresearchgate.net
| Cyclooctyne Variant | Abbreviation | Key Features | Primary Applications |
| Dibenzocyclooctyne | DBCO / DIBO | High reactivity due to fused aromatic rings, good stability. nih.govresearchgate.net | Live cell imaging, bioconjugation. nih.govub.edu |
| Bicyclononyne | BCN | Saturated, less hydrophobic than DBCO, good reactivity. researchgate.netresearchgate.net | Situations requiring lower hydrophobicity. ub.edu |
| Difluorinated Cyclooctyne | DIFO | Increased reactivity due to electron-withdrawing fluorine atoms. wikipedia.orgpnas.org | Rapid labeling in living systems. pnas.org |
Other notable variants include monofluorinated cyclooctyne (MOFO), biarylazacyclooctynone (BARAC), and aza-dibenzocyclooctyne (DIBAC/ADIBO), each offering a unique profile of reactivity and physical properties. nih.govresearchgate.netacs.org
Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Reagent Design
Polyethylene glycol (PEG) linkers are widely used in the design of bioconjugation reagents, including those for ADCs. axispharm.combroadpharm.com These flexible, water-soluble polymers offer several advantages:
Improved Solubility: PEG linkers can increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for biological applications. axispharm.comchempep.com
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation and reduce their immunogenicity. axispharm.combroadpharm.com
Increased Bioavailability: By increasing the size of the conjugate, PEG linkers can reduce renal clearance, prolonging the circulation time and bioavailability of the therapeutic agent. axispharm.combroadpharm.com
Flexibility: The flexible nature of the PEG chain allows for precise control over the distance between the conjugated molecules. chempep.compurepeg.com
PEG linkers can be monodisperse, with a specific number of PEG units, or polydisperse. broadpharm.com For applications requiring precise control over molecular weight and structure, such as in ADCs, monodisperse PEG linkers like the PEG4 unit in Cyclooctyne-O-amido-PEG4-PFP ester are preferred. broadpharm.comresearchgate.net The PFP ester group is an amine-reactive functional group that forms a stable amide bond with primary amines on proteins or other biomolecules. creative-biolabs.combroadpharm.com PFP esters are often more stable in aqueous solutions compared to other amine-reactive esters like NHS esters. creative-biolabs.combroadpharm.com
The Influence of PEGylation on Reagent Properties
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy for improving the in vivo stability and bioavailability of therapeutic peptides and proteins. jpt.com The covalent attachment of PEG can lead to several beneficial modifications of a biomolecule's physicochemical properties. europeanpharmaceuticalreview.com
Key advantages of PEGylation in biological systems include:
Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous environments. precisepeg.comchempep.com
Reduced Immunogenicity : The PEG chain can mask epitopes on the biomolecule, potentially lowering the risk of an immune response. europeanpharmaceuticalreview.comprecisepeg.com
Increased Stability : PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulating life in the body. europeanpharmaceuticalreview.comprecisepeg.com
Improved Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, PEGylation can reduce its clearance by the kidneys. chempep.com
The Significance of PEG4 Spacer Length
The length of the PEG spacer in a linker molecule is a critical factor that can significantly influence the functionality of the resulting conjugate. precisepeg.com The specific use of a four-unit PEG (PEG4) chain in this compound provides a balance of properties. Shorter PEG linkers are suitable for creating compact systems, while longer chains offer greater flexibility and can reduce steric hindrance, which is particularly important when linking large biomolecules. precisepeg.com Research has shown that the optimal PEG linker length can be cell-type specific, with different lengths required for efficient targeting of various cell lines. nih.govnih.gov The defined, monodisperse nature of a PEG4 spacer allows for precise control over the distance between the conjugated molecules, which is a significant advantage over polydisperse PEG mixtures. purepeg.com
PFP Esters: A Focus on Activated Esters in Amine-Reactive Bioconjugation
Pentafluorophenyl (PFP) esters are a class of amine-reactive reagents used to form stable amide bonds with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues on proteins. precisepeg.comprecisepeg.com This reaction is a cornerstone of bioconjugation, enabling the labeling and modification of proteins, peptides, and amine-modified oligonucleotides. precisepeg.com
A Comparative Look at PFP Esters and Other Activated Esters
In the realm of amine acylation, PFP esters are often compared to other activated esters like N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters. thieme-connect.comlumiprobe.com While NHS esters are widely used, both TFP and PFP esters present distinct advantages. lumiprobe.comresearchgate.net
Comparative studies have shown that PFP esters can be slightly more reactive than TFP esters. thieme-connect.com The by-product of the PFP ester reaction, pentafluorophenol (B44920) (PFP-OH), is less nucleophilic than the N-hydroxysuccinimide by-product of NHS ester reactions, which can be an advantage as it is less likely to interfere with the desired reaction. thieme-connect.comthieme-connect.com
| Feature | PFP Ester | TFP Ester | NHS Ester |
| Reactivity | Generally high, slightly more reactive than TFP esters. thieme-connect.com | High, comparable to NHS esters. thieme-connect.com | High, but can be prone to hydrolysis. thieme-connect.com |
| Hydrolytic Stability | More stable in aqueous solutions than NHS esters. precisepeg.combroadpharm.com | More stable in aqueous solutions than NHS esters. lumiprobe.com | Less stable, especially at higher pH. researchgate.net |
| Optimal pH for Conjugation | Slightly higher than for NHS esters, typically pH 7.2-8.5. precisepeg.comtocris.com | Optimal pH is generally above 7.5. precisepeg.com | Optimal pH is around 7.0-7.2. precisepeg.com |
| By-product | Pentafluorophenol (PFP-OH), which is less nucleophilic. thieme-connect.comthieme-connect.com | Tetrafluorophenol | N-hydroxysuccinimide (NHS), which can be nucleophilic. thieme-connect.com |
This table provides a summary of the comparative features of PFP, TFP, and NHS esters based on available research.
The Advantage of PFP Ester Hydrolytic Stability
A significant advantage of PFP esters is their enhanced stability against hydrolysis in aqueous environments compared to NHS esters. precisepeg.combroadpharm.combroadpharm.com This increased stability is particularly beneficial for bioconjugation reactions, which are often performed in aqueous buffers. windows.net The lower susceptibility of PFP esters to hydrolysis leads to more efficient and reliable conjugation reactions. precisepeg.comprecisepeg.com While NHS esters can have a half-life of minutes at a pH of 8, PFP esters exhibit greater stability, allowing for more controlled and higher-yielding reactions. researchgate.net
The Integrated Design of this compound as a Heterobifunctional Reagent
This compound is classified as a heterobifunctional reagent because it possesses two different reactive groups, enabling the sequential linkage of two different molecules. medchemexpress.com The cyclooctyne moiety facilitates strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that allows for highly specific and bioorthogonal ligation to azide-containing molecules. smolecule.com Simultaneously, the PFP ester provides a reliable and stable means of attaching the linker to amine-containing biomolecules. precisepeg.combroadpharm.com The integrated design, including the precisely defined PEG4 spacer, makes this reagent a powerful tool for constructing complex bioconjugates with controlled architecture and enhanced properties for applications in targeted drug delivery and other areas of chemical biology. smolecule.comchempep.com
Structure
2D Structure
Properties
Molecular Formula |
C27H34F5NO8 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34) |
InChI Key |
BJXGYKFSMHFFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Molecular Architecture and Design Principles of Cyclooctyne O Amido Peg4 Pfp Ester
Structural Components: Cyclooctyne (B158145), Amide Linkage, PEG4 Spacer, and Pentafluorophenyl Ester
The molecular framework of Cyclooctyne-O-amido-PEG4-PFP ester is a composite of four key building blocks:
Cyclooctyne: This eight-membered ring containing a triple bond is the bioorthogonal reactive handle of the molecule. rsc.org Its inherent ring strain allows it to readily undergo a [3+2] cycloaddition reaction with azide-functionalized molecules in a process known as strain-promoted azide-alkyne cycloaddition (SPAAC). goldchemistry.comresearchgate.net This reaction is highly specific and can proceed under physiological conditions without the need for a toxic copper catalyst, a significant advantage in biological systems. researchgate.netmdpi.com
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that serves as an activated ester for facile reaction with primary and secondary amines. broadpharm.comaxispharm.comprecisepeg.com This moiety is responsible for coupling the linker to a target molecule, such as an antibody or a small molecule drug, through the formation of a stable amide bond. wikipedia.org
| Component | Function | Key Feature |
| Cyclooctyne | Bioorthogonal reactive group | Reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) without a copper catalyst. goldchemistry.comresearchgate.netmdpi.com |
| Amide Linkage | Structural connection | Provides stability and resistance to hydrolysis. |
| PEG4 Spacer | Spacer and solubility enhancer | Increases hydrophilicity and provides spatial separation between conjugated molecules. |
| Pentafluorophenyl (PFP) Ester | Amine-reactive group | Highly activated for efficient formation of stable amide bonds with primary and secondary amines. broadpharm.comaxispharm.comprecisepeg.comwikipedia.org |
Rationale for PEG4 Integration: Hydrophilicity and Spacing in Bioconjugation
The incorporation of a PEG4 spacer into the design of this compound is a deliberate strategy to address key challenges in bioconjugation. The PEG moiety imparts several beneficial properties:
Increased Biocompatibility: PEG is a well-established biocompatible polymer that is approved by the FDA for internal administration. researchgate.net Its presence can help to reduce the immunogenicity of the resulting conjugate.
Flexible Spacer Arm: The PEG4 chain acts as a flexible spacer, physically separating the cyclooctyne and the conjugated biomolecule. This spatial separation can be critical for several reasons:
It minimizes steric hindrance, allowing both the cyclooctyne and the biomolecule to maintain their native conformations and biological activities.
It can improve the accessibility of the cyclooctyne for reaction with its azide (B81097) partner.
In the context of ADCs, the spacer can influence the release and activity of the cytotoxic payload.
Strategic Advantages of Pentafluorophenyl (PFP) Esters in Reagent Activation
The choice of a PFP ester as the amine-reactive group in this linker is based on its superior chemical properties compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.comaxispharm.comprecisepeg.com The primary advantages of PFP esters include:
Enhanced Reactivity: PFP esters are highly activated towards nucleophilic attack by primary and secondary amines, leading to efficient and rapid amide bond formation. nih.govrsc.org This high reactivity allows for conjugations to be performed under mild conditions.
Greater Hydrolytic Stability: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous media, which reduces conjugation efficiency. wikipedia.orgresearchgate.net PFP esters are notably less prone to spontaneous hydrolysis, providing a wider window for the conjugation reaction to occur and resulting in higher yields of the desired bioconjugate. broadpharm.comaxispharm.comprecisepeg.comwikipedia.org
Favorable Reaction Conditions: PFP esters react efficiently with amines over a pH range of 7 to 9. broadpharm.com The byproduct of the reaction, pentafluorophenol (B44920), is less nucleophilic than the NHS byproduct, which can sometimes interfere with the desired reaction. thieme-connect.com
| Activating Group | Key Advantages | Key Disadvantages |
| Pentafluorophenyl (PFP) Ester | High reactivity, greater hydrolytic stability compared to NHS esters. broadpharm.comaxispharm.comprecisepeg.comwikipedia.org | Can be more hydrophobic than NHS esters. researchgate.net |
| N-hydroxysuccinimide (NHS) Ester | Well-established chemistry. | Prone to hydrolysis in aqueous solutions, especially at higher pH. researchgate.net |
Design Considerations for Orthogonal Reactivity and Selective Modification
A cornerstone of the design of this compound is the principle of orthogonal reactivity. This refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. In this molecule, the cyclooctyne and the PFP ester are two distinct reactive handles that exhibit orthogonal reactivity:
The PFP ester reacts specifically with primary and secondary amines. broadpharm.comaxispharm.comprecisepeg.com
The cyclooctyne reacts specifically with azides through SPAAC. goldchemistry.comresearchgate.net
This orthogonality allows for a two-step, sequential modification strategy. For instance, a researcher can first react the PFP ester with an amine-containing molecule (e.g., a protein or a drug) to form a stable amide bond. Then, the resulting cyclooctyne-functionalized molecule can be selectively reacted with an azide-modified partner (e.g., a fluorescent probe, a targeting ligand, or another biomolecule).
This selective modification capability is crucial for the construction of complex bioconjugates with well-defined structures. The ability to control which molecules are linked and where they are attached is paramount for developing effective therapeutic and diagnostic agents. Computational studies and the development of new cyclooctyne derivatives continue to refine the balance between reactivity and stability, further enhancing the tools available for bioorthogonal chemistry. rsc.orgresearchgate.net While some cyclooctynes can exhibit cross-reactivity with thiols, strategies exist to mitigate these side reactions, ensuring the high selectivity required for complex biological applications. nih.govresearchgate.netrsc.org
Synthetic Methodologies for Cyclooctyne O Amido Peg4 Pfp Ester and Its Precursors
General Synthetic Approaches for Cyclooctyne (B158145) Frameworks
The cyclooctyne moiety is a critical component for bioorthogonal chemistry, enabling copper-free click reactions. nih.gov Its high ring strain is key to its reactivity with azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov The synthesis of cyclooctyne derivatives has evolved to produce more stable and reactive frameworks for bioconjugation. ontosight.ai
Several generations of cyclooctyne structures have been developed, each with varying reaction rates. researchgate.net General strategies often involve the construction of an eight-membered ring followed by the introduction of the triple bond. One common approach starts from commercially available precursors like 1-benzosuberone, which can undergo a series of reactions including fluorination and homologation to yield the cyclooctyne framework. researchgate.net Another strategy involves the synthesis of strained alkynes from 2,2′-dihydroxy-1,1′-biaryls, which can be prepared in a short sequence from readily available materials. rsc.org These methods are designed to be modular, allowing for the introduction of various functional groups. rsc.org
More recent advancements have focused on creating novel cyclooctyne structures, such as those with endocyclic heteroatoms (e.g., oxa-azabenzobenzocyclooctynes or O-ABCs), which exhibit exceptionally high reactivity in SPAAC reactions. researchgate.net The synthesis of bis-strained alkynes has also been reported, starting from tetrahydroxy biphenyl (B1667301) precursors and proceeding through methyl-protecting group cleavage and subsequent functionalization. nih.gov
Key considerations in the synthesis of cyclooctyne frameworks for bioconjugation include the stability of the ring system, the rate of the cycloaddition reaction, and the ability to introduce functional handles for further modification. nih.govontosight.ai
Table 1: Comparison of Reaction Rates for Different Cyclooctyne Structures with Benzylazide
| Cyclooctyne Derivative | Second-order rate constant k (× 10⁻³ M⁻¹ s⁻¹) | Reference |
| OCT (Octacyclooctyne) | - | nih.gov |
| DIFO (Difluorinated cyclooctyne) | Significantly increased rate over OCT | nih.gov |
| DIBO (Dibenzocyclooctyne) | Significantly active due to increased strain | nih.gov |
| DIBAC (Aza-dibenzocyclooctyne) | - | nih.gov |
| BARAC (Biarylazacyclooctynone) | Higher than DIBAC | nih.gov |
Synthesis of Pentafluorophenyl Esters and Amide Bond Formation via Coupling Reactions
Pentafluorophenyl (PFP) esters are highly reactive intermediates widely used in the synthesis of amides, particularly in peptide synthesis and bioconjugation. google.comwikipedia.orgnih.gov They are known to be more stable towards spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. wikipedia.org
The synthesis of PFP esters typically involves the activation of a carboxylic acid with pentafluorophenol (B44920) (PFP-OH) in the presence of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC). acs.orgnih.gov This reaction is often performed in an anhydrous solvent like N,N-dimethylformamide (DMF). acs.org Recent developments include electrochemical methods for coupling carboxylic acids with PFP-OH, avoiding the need for exogenous dehydrating agents. rsc.org Another approach utilizes pentafluoropyridine (B1199360) (PFP) for the deoxyfluorination of carboxylic acids to form acyl fluorides, which can then react in a one-pot synthesis to form amides. researchgate.netntd-network.org
Once formed, the PFP ester readily reacts with primary or secondary amines to form a stable amide bond. google.combroadpharm.com This reaction is typically carried out under mild conditions and can be facilitated by the addition of a base. google.com The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. nih.gov
Table 2: Reagents and Conditions for PFP Ester and Amide Bond Formation
| Reaction Step | Reagents | Solvents | Key Conditions | Reference |
| PFP Ester Formation | Carboxylic acid, Pentafluorophenol, EDAC | Anhydrous DMF | Room temperature, under nitrogen | acs.orgnih.gov |
| PFP Ester Formation | Carboxylic acid, Pentafluorophenol | - | Electrochemical coupling | rsc.org |
| Amide Bond Formation | PFP ester, Amine | DMF, CH₂Cl₂, DMSO, THF | Room temperature, optional base | google.combroadpharm.com |
| One-pot Amide Synthesis | Carboxylic acid, Pentafluoropyridine, Amine | - | Mild conditions | ntd-network.org |
Incorporation of Polyethylene (B3416737) Glycol Linkers into Bifunctional Reagents
Polyethylene glycol (PEG) linkers are frequently incorporated into bifunctional reagents like Cyclooctyne-O-amido-PEG4-PFP ester to enhance their physicochemical properties. nih.gov The inclusion of a PEG spacer, in this case a tetraethylene glycol unit (PEG4), increases the hydrophilicity and solubility of the molecule in aqueous media, which is crucial for biological applications. adcreview.com In the context of antibody-drug conjugates (ADCs), PEG linkers can also reduce aggregation and immunogenicity, and improve the pharmacokinetic profile of the conjugate. adcreview.com
The synthesis of PEGylated bifunctional reagents involves the covalent attachment of a PEG chain with reactive functional groups at each end. jenkemusa.com For this compound, a heterobifunctional PEG linker is required, possessing an amine group at one terminus and a carboxylic acid at the other. The amine group is used to form the amide bond with the cyclooctyne precursor, while the carboxylic acid is activated as a PFP ester.
The synthesis of such amine- and carboxyl-terminated PEGs can be achieved through various methods. One common strategy involves a multi-step process starting with mesylation of a PEG diol, followed by substitution with a protected amine, and subsequent deprotection and oxidation to yield the desired heterobifunctional PEG. mdpi.com Monodisperse PEG linkers, which have a single, defined molecular weight, are increasingly favored in ADC development to ensure the homogeneity of the final product. molecularcloud.org
Table 3: Properties and Functions of PEG Linkers in Bioconjugation
| Property | Function | Reference |
| Hydrophilicity | Improves aqueous solubility | adcreview.com |
| Flexibility | Acts as a flexible spacer, enhancing molecular mobility | |
| Biocompatibility | Reduces aggregation and immunogenicity | adcreview.com |
| Pharmacokinetics | Can extend circulation half-life | nih.gov |
Strategies for Isolation and Purification of this compound
The purification of the final product, this compound, and its PEGylated precursors presents a significant challenge due to the properties of the PEG chain. reddit.com The high polarity and oily nature of many PEG-containing compounds can lead to streaking on silica (B1680970) gel chromatography. reddit.com Therefore, specialized purification techniques are often required.
Chromatographic methods are the most common approaches for purifying PEGylated molecules and ADC linkers. nih.gov These include:
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing unreacted small molecules and by-products from the larger PEGylated compound. nih.gov
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge. It can be used to purify PEGylated compounds if there is a sufficient charge difference between the desired product and impurities.
Reverse Phase Chromatography (RPC): RPC is widely used for the purification of peptides and small molecules and can be applied to the purification of PEGylated compounds, often providing high resolution.
In addition to chromatography, other techniques such as tangential flow filtration (TFF) and dialysis can be used to remove small molecule impurities and for buffer exchange. nih.govlonza.com The choice of purification strategy depends on the specific properties of the target molecule and the impurities present. For complex molecules like this compound, a multi-step purification process combining different chromatographic techniques may be necessary to achieve the desired purity. nih.gov
Reaction Mechanisms and Kinetics of Cyclooctyne O Amido Peg4 Pfp Ester
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the Cyclooctyne (B158145) Moiety
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. wikipedia.org The driving force behind this reaction is the high ring strain of the cyclooctyne ring. sigmaaldrich.com
The reaction between a cyclooctyne and an organic azide (B81097) is a type of 1,3-dipolar cycloaddition. nih.gov The significant ring strain of the cyclooctyne, estimated to be around 18 kcal/mol, is a key factor in this reaction. sigmaaldrich.comnih.gov This strain is due to the deformation of the alkyne's ideal linear geometry to fit within the eight-membered ring. nih.govnih.gov The pre-distortion of the cyclooctyne lowers the activation energy required to reach the transition state geometry for the cycloaddition. nih.gov
The reaction proceeds through a concerted mechanism, where the azide and alkyne react in a single step to form a stable triazole ring. nih.govresearchgate.net This process releases the inherent ring strain of the cyclooctyne, providing a strong thermodynamic driving force for the reaction. nih.gov The formation of the aromatic triazole ring results in a more stable, fused ring system with favorable sp2-hybridized carbon bond angles. nih.gov The activation energy for the cycloaddition of cyclooctyne with an azide is significantly lower (ΔE‡ = 8.0 kcal/mol) compared to that of a strain-free linear alkyne (ΔE‡ = 16.2 kcal/mol). nih.govresearchgate.net
The kinetics of SPAAC reactions are a critical aspect of their application, and significant research has been dedicated to optimizing reaction rates. nih.gov Several factors influence the efficiency of the cycloaddition, including the structure of the cyclooctyne, the nature of the azide, and the reaction solvent. nih.gov
The structure of the cyclooctyne itself plays a major role. Various modifications to the basic cyclooctyne scaffold have been developed to enhance reaction kinetics. nih.govnih.gov For instance, the introduction of fluorine atoms or the fusion of aromatic rings can increase the reactivity of the cyclooctyne. nih.govrsc.org
The reactivity of the azide partner also impacts the reaction rate. nih.gov Generally, electron-rich azides are preferred as the reaction is thought to proceed primarily through the interaction of the highest occupied molecular orbital (HOMO) of the azide with the lowest unoccupied molecular orbital (LUMO) of the cyclooctyne. nih.gov However, the steric hindrance of the azide can also play a significant role. For example, tertiary azides show a dramatic decrease in reactivity with sterically demanding cyclooctynes like dibenzocyclooctynes (ADIBO) compared to primary and secondary azides. nih.gov
The reaction environment, including the solvent, can also affect the kinetics. researchgate.net For instance, micellar catalysis has been shown to accelerate SPAAC reactions by up to 179-fold for hydrophobic reagents. nih.gov Furthermore, the reaction rate can be significantly enhanced in aqueous/organic solvent mixtures, with the rate constant increasing with the water content of the solvent. uga.edu Temperature also has a strong influence, with an approximately 150-fold increase in reaction rate observed when the temperature is raised from 0°C to 60°C. nih.gov
The table below presents a selection of second-order rate constants for various SPAAC reactions, illustrating the impact of different cyclooctyne structures and azides.
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl azide | 0.012 - 0.024 | nih.gov |
| ADIBO | Primary azide | 0.90 | nih.gov |
| ADIBO | Secondary azide | 0.25 | nih.gov |
| ADIBO | Tertiary azide | 4.7 x 10⁻⁶ | nih.gov |
| DIBAC | Benzyl azide | - | nih.gov |
| BCN-OH | 1,2-quinone | 1824 | researchgate.net |
| TCO-OH | 1,2-quinone | 11.56 | researchgate.net |
| THS | 1,2-quinone | 110.6 | researchgate.net |
| DBCO | - | 1.47 | researchgate.net |
| TMTH | - | 29.2 | researchgate.net |
This table is for illustrative purposes and includes data for various cyclooctynes and reaction partners to demonstrate the range of kinetic rates.
A notable characteristic of the uncatalyzed Huisgen 1,3-dipolar cycloaddition is the potential for the formation of a mixture of regioisomers, specifically the 1,4- and 1,5-substituted triazoles, when an asymmetrical alkyne is used. organic-chemistry.org In the context of SPAAC with functionalized cyclooctynes, this lack of regioselectivity can lead to the formation of isomeric products. rsc.org
For many functionalized cyclooctynes, the reaction with an azide results in a mixture of regioisomers, often in nearly equal ratios. rsc.org However, the steric properties of the cyclooctyne can be engineered to control the regioselectivity. For example, sterically hindered dibenzocyclooctyne (DIBO) derivatives have been shown to favor the formation of a single isomer. rsc.org In contrast, bicyclononyne (BCN) does not form regioisomers but can produce enantiomers or diastereomers depending on the chirality of the azide. rsc.org
Orthogonal Reactivity of Cyclooctyne and PFP Ester Functionalities
The core principle enabling the utility of Cyclooctyne-O-amido-PEG4-PFP ester in complex bioconjugation is orthogonality. nih.gov In this context, orthogonality refers to the ability of the two reactive groups—the cyclooctyne and the PFP ester—to participate in independent chemical reactions with distinct functional groups, without interfering with one another. This allows for precise control over the modification of biomolecules.
The cyclooctyne group reacts specifically with azide-containing molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly selective and can proceed under physiological conditions (pH 7-8) without the need for a cytotoxic copper catalyst. nih.gov The inherent ring strain of the cyclooctyne ring drives the reaction forward, ensuring rapid and efficient ligation to azide-modified proteins, drugs, or probes. Its selectivity is a key feature, as it does not react with other biological nucleophiles like thiols or amines that are abundant in biological systems.
Conversely, the pentafluorophenyl (PFP) ester is an activated ester designed for reaction with primary amines, such as the side chain of lysine (B10760008) residues found on the surface of antibodies. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond. The PFP group is an excellent leaving group, which facilitates the reaction, often achieving high conjugation efficiency (>90%) under optimized conditions. While this reaction also proceeds at physiological pH, its rate and conditions can be tuned, and it often requires a polar aprotic co-solvent like DMSO or DMF to ensure reagent solubility.
The chemical independence of the SPAAC and the amidation reaction is the foundation of the linker's utility, allowing for a two-step, controlled conjugation process.
Sequential Bioconjugation Strategies Enabled by Orthogonality
The orthogonal nature of the cyclooctyne and PFP ester moieties directly enables sequential bioconjugation strategies, which are critical for the construction of complex biomolecular structures like antibody-drug conjugates (ADCs). smolecule.com This step-wise approach allows for the attachment of two different molecules to a central scaffold in a defined and controlled manner.
A typical sequential strategy involves two distinct steps:
First Conjugation: The PFP ester is typically reacted first with a biomolecule containing primary amines, such as an antibody. This reaction is carried out under specific pH and solvent conditions (e.g., PBS buffer pH 7.2 with 10-20% DMSO) for a defined period (30 minutes to 2 hours) to attach the linker to the antibody.
Second Conjugation: After the first reaction and potential purification of the intermediate, the second molecule, which has been pre-functionalized with an azide group, is introduced. This molecule then specifically reacts with the cyclooctyne handle on the linker via the SPAAC reaction. This cycloaddition is typically completed within 1-2 hours at physiological temperature (25–37°C).
This sequential process was validated in a kinetic analysis where the SPAAC reaction was observed to reach completion within 30 minutes at 37°C, followed by the PFP ester conjugation, which took 1 hour at 25°C. This controlled, stepwise approach is invaluable for creating ADCs where an antibody is first linked to the PFP ester end, and then a cytotoxic drug payload (modified with an azide) is attached to the cyclooctyne end. medchemexpress.combiocat.com This ensures a well-defined final product with a specific drug-to-antibody ratio.
The following tables summarize the distinct reaction parameters and a general workflow for sequential conjugation.
Table 1: Comparative Reactivity of Cyclooctyne and PFP Ester Functionalities
| Feature | Cyclooctyne (via SPAAC) | PFP Ester (via Aminolysis) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution |
| Reacts With | Azide-containing molecules | Primary amines (e.g., lysine) |
| Reaction Product | Triazole-linked conjugate | Amide-linked conjugate |
| Selectivity | High; no interference from biological nucleophiles | Reacts with available primary amines |
| Optimal pH | 7.2–7.4 (Physiological) | ~7.2 |
| Typical Temperature | 25–37°C | 4–37°C |
| Typical Duration | 1–2 hours | 30 minutes – 2 hours |
| Co-Solvent | Not generally required | Often requires 10-20% DMF or DMSO |
| Typical Efficiency | High | >90% under optimal conditions |
Table 2: Generalized Workflow for Sequential Bioconjugation
| Step | Reaction | Description | Outcome |
| 1 | PFP Ester Aminolysis | The linker is reacted with an amine-containing biomolecule (e.g., an antibody). | The linker is covalently attached to the first biomolecule via a stable amide bond. |
| 2 | Purification (Optional) | Excess linker and reagents are removed. | An intermediate conjugate (Biomolecule 1-Linker) is isolated. |
| 3 | SPAAC Reaction | An azide-functionalized molecule (e.g., a drug or fluorescent dye) is added to the intermediate conjugate. | The final, dual-labeled conjugate is formed with the second molecule attached via a stable triazole linkage. |
Advanced Bioconjugation Strategies Utilizing Cyclooctyne O Amido Peg4 Pfp Ester
Direct Conjugation to Amine-Containing Biomolecules via PFP Ester Activation
The primary application of the PFP ester moiety is its reaction with nucleophilic amine groups present on biomolecules to form stable amide bonds. precisepeg.combroadpharm.com PFP esters are classified as active esters and are frequently employed for attaching molecules like fluorophores or haptens to biomolecules. wikipedia.org A significant advantage of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous environments, which contributes to more efficient and reliable conjugation reactions. creative-biolabs.comprecisepeg.combroadpharm.comwikipedia.orgthermofisher.cn This stability allows for greater control over the labeling process. thermofisher.cn
Target Selectivity for Primary Amines (e.g., Lysine (B10760008) Residues, N-terminus)
The PFP ester group of the linker selectively reacts with primary amines, which are readily available on many biomolecules. broadpharm.comnih.gov In proteins and peptides, the most common targets for this reaction are the epsilon-amine group of lysine residues and the alpha-amine group at the N-terminus. creative-biolabs.comnih.gov This reaction is highly dependent on pH; the amine must be in its deprotonated, nucleophilic state to react efficiently. nih.gov Consequently, these conjugation reactions are typically performed in buffers with a pH range of 7 to 9. nih.gov While a higher pH increases the rate of the desired amine reaction, it also accelerates the competing hydrolysis of the PFP ester. precisepeg.comnih.gov
Optimization of Reaction Conditions for Efficient Amide Formation
To achieve high yields and the desired degree of labeling, several reaction parameters must be carefully controlled. The optimization of these conditions is critical for the successful formation of the amide bond between the linker and the biomolecule.
Key Optimization Parameters for PFP Ester Conjugation
| Parameter | Optimal Range/Condition | Rationale and Considerations |
|---|---|---|
| pH | 7.2–8.5 | Balances efficient amine reaction with minimal ester hydrolysis. precisepeg.comwindows.net Lower pH reduces amine reactivity, while higher pH increases the rate of hydrolysis. precisepeg.com |
| Buffer System | PBS, Borate (B1201080), HEPES, Carbonate/Bicarbonate | Buffers must be free of extraneous primary amines (e.g., Tris, glycine) that would compete with the target biomolecule. broadpharm.comwindows.net |
| Co-solvent | 5–10% DMSO or DMF | Required if the PFP ester reagent has poor aqueous solubility. precisepeg.combroadpharm.comwindows.net The reagent is first dissolved in the organic solvent and then added to the aqueous biomolecule solution. broadpharm.com |
| Ester-to-Amine Molar Ratio | 2:1 to 50:1 | A molar excess of the PFP ester is used to drive the reaction. The exact ratio must be optimized to achieve the desired degree of labeling without causing protein aggregation or loss of function. precisepeg.comwindows.net |
| Temperature & Duration | Room temp (1–4 hrs) or 4°C (overnight) | Milder conditions (4°C) are used for sensitive biomolecules to preserve their structure and function. precisepeg.combroadpharm.com |
| Quenching | Tris buffer or other amine-containing reagents | Used to deactivate any excess, unreacted PFP ester at the end of the reaction. precisepeg.com |
Subsequent Click Reactions with Azide-Tagged Biomolecules
Once a biomolecule is functionalized with the cyclooctyne (B158145) group via the PFP ester linkage, it is primed for a second, highly specific conjugation reaction. This reaction is a strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal click chemistry. medchem101.comnih.gov The inherent ring strain of the cyclooctyne enables it to react rapidly and selectively with an azide-functionalized molecule under physiological conditions, without the need for a cytotoxic copper catalyst. medchem101.comnih.govnih.govnih.gov This reaction forms a stable triazole linkage, covalently connecting the two distinct biomolecules. nih.govresearchgate.net
Strategies for Azide (B81097) Introduction into Biomolecules (e.g., Metabolic Labeling, Chemoenzymatic Methods)
To participate in the SPAAC reaction, the second biomolecule of interest must first be tagged with an azide group. The azide is an ideal chemical reporter because it is small, stable, and biologically inert, meaning it does not perturb native biological processes. medchem101.comnih.govmerckmillipore.com Several powerful strategies have been developed to introduce azides into specific types of biomolecules.
Metabolic Labeling : This technique involves introducing azide-containing precursors (e.g., azido (B1232118) sugars, azido amino acids, or azido nucleosides) to living cells or organisms. nih.govnih.govnih.gov The cell's own metabolic machinery then incorporates these "clickable" analogs into newly synthesized biomolecules such as glycoproteins, proteins, or RNA. researchgate.netnih.govnih.govescholarship.orgnih.gov For instance, feeding cells N-azidoacetylgalactosamine (GalAz) or N-azidoacetylmannosamine (ManAz) leads to the display of azido-glycans on the cell surface. nih.govrsc.org This method allows for the labeling of complex biomolecules directly within their native environment. medchem101.com
Chemoenzymatic Methods : This approach combines the high specificity of enzymes with the versatility of chemical synthesis. nih.gov Specific enzymes are used to attach an azide-containing substrate to a target biomolecule. tandfonline.comnih.gov For example, N-myristoyl transferase (NMT) can be used in engineered E. coli systems to co-translationally attach 12-azidododecanoic acid to the N-terminus of a target protein. researchgate.net Similarly, mutant galactosyltransferases can install azide-modified galactose onto cell surface proteins, providing a handle for subsequent click reactions. nih.gov The SNAP-tag® system can also be adapted to enzymatically couple an azide-bearing substrate to a protein of interest. tandfonline.comnih.govuniupo.it
Considerations for Stoichiometry and Yield in Sequential Conjugations
Research Findings on Sequential Conjugation
| Consideration | Finding/Recommendation | Supporting Detail |
|---|---|---|
| Reaction Sequence | Two-step process | First, the amine-containing biomolecule is reacted with an excess of the Cyclooctyne-O-amido-PEG4-PFP ester. windows.net |
| Intermediate Purification | Crucial for high yield | After the initial PFP ester reaction, it is essential to remove any unreacted linker using methods like desalting or dialysis. broadpharm.comwindows.net This prevents the free linker from reacting with the azide-tagged biomolecule in the second step. |
| Stoichiometry | Optimize both steps | The final yield is a product of the efficiencies of both reactions. The molar ratio of PFP ester to the first biomolecule should be optimized to achieve sufficient cyclooctyne activation. precisepeg.com Subsequently, the ratio of the purified cyclooctyne-labeled molecule to the azide-tagged molecule should be adjusted to produce the desired final conjugate. precisepeg.com |
Considerations for Aqueous Reaction Conditions and Buffer Compatibility
Performing bioconjugation in an aqueous environment is essential for maintaining the structure and function of most proteins and other biomolecules. Both the PFP ester activation and the SPAAC reaction have specific requirements and compatibilities with aqueous buffers.
PFP Ester Reaction Compatibility : The PFP ester is notably more stable against hydrolysis in aqueous buffers compared to NHS esters, which is a key advantage. precisepeg.combroadpharm.com However, the linker itself may require initial dissolution in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the reaction buffer. broadpharm.comwindows.net The choice of buffer is critical; amine-containing buffers like Tris are incompatible as they directly compete with the target molecule. broadpharm.comwindows.net Phosphate-buffered saline (PBS), borate, and HEPES at a pH between 7.2 and 8.5 are recommended. precisepeg.combroadpharm.com
SPAAC Reaction Compatibility : SPAAC is exceptionally well-suited for biological applications due to its high compatibility with aqueous conditions over a wide pH range. medchem101.commerckmillipore.comresearchgate.net However, the reaction kinetics can be influenced by the buffer composition. researchgate.net Studies comparing different buffer systems have shown that SPAAC reactions can proceed faster in HEPES or borate buffers than in PBS. researchgate.netrsc.org It is also imperative to avoid buffers containing sodium azide, which is often used as a preservative, as it would directly compete with the azide-tagged biomolecule. researchgate.net The presence of a PEG linker, such as the one in this compound, has been shown to enhance solubility and can increase SPAAC reaction rates. researchgate.netrsc.org
Table of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| N-hydroxysuccinimide | NHS |
| Dimethyl sulfoxide | DMSO |
| Dimethylformamide | DMF |
| Triethylamine | TEA |
| Phosphate-buffered saline | PBS |
| N-azidoacetylmannosamine | ManNAz |
| N-azidoacetylgalactosamine | GalAz |
| 12-azidododecanoic acid | - |
| Pentafluorophenol (B44920) | PFP |
| N-azidoacetylglucosamine | GlcNAz |
| 6-azidofucose | 6AzFuc |
Application in Heterobifunctional Conjugation for Multi-component Assembly
The unique architecture of this compound, featuring two distinct and orthogonally reactive functional groups, makes it an exemplary tool for advanced bioconjugation strategies, particularly in the assembly of complex, multi-component systems. This heterobifunctional nature allows for a sequential and controlled approach to linking different molecular entities, a critical requirement in the construction of sophisticated biomaterials and therapeutic constructs.
The primary amine-reactive pentafluorophenyl (PFP) ester and the azide-reactive cyclooctyne moiety enable a two-step conjugation process. nih.govnih.gov This is a significant advantage over homobifunctional crosslinkers, as it minimizes the formation of undesirable homodimers and allows for the precise assembly of two different molecules onto a central scaffold. nih.gov The PFP ester provides a stable, amine-reactive group for the initial conjugation to a protein, such as an antibody, through its lysine residues. broadpharm.com Following this first reaction, the now-functionalized protein, bearing a cyclooctyne handle, can be selectively conjugated to a second molecule that has been tagged with an azide group. This second reaction proceeds via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that is bioorthogonal, meaning it occurs efficiently in biological conditions without interfering with native biochemical processes. nih.govmit.edu
This strategy is particularly valuable in the development of next-generation therapeutic and diagnostic agents. For instance, it can be employed to create bispecific antibodies, where two different antigen-binding fragments (Fabs) are linked together, or to construct antibody-nanoparticle conjugates for targeted drug delivery or imaging. rsc.orgnih.gov The polyethylene (B3416737) glycol (PEG4) spacer in the linker's structure plays a crucial role by increasing the hydrophilicity and solubility of the resulting conjugate in aqueous environments. broadpharm.com
Detailed Research Findings
While specific research explicitly detailing the use of this compound is not widely published, a study by Wohlwend et al. (2019) provides a relevant and illustrative example of a similar strategy for the functionalization of self-assembled systems. In this research, a closely related heterobifunctional linker, DBCO-PEG4-NHS ester , was used to couple antibodies to the surface of liposomes. This linker features the same dibenzocyclooctyne (DBCO) group for click chemistry and a PEG4 spacer, but utilizes an N-hydroxysuccinimide (NHS) ester, which, like PFP ester, is reactive towards primary amines.
The study focused on the site-specific coupling of antibodies to the surface of amino group-terminated liposomes. The methodology involved a two-step process that mirrors the application of this compound:
Liposome (B1194612) Functionalization: The amine groups on the pre-formed liposomes were reacted with the NHS ester end of the DBCO-PEG4-NHS linker. This step introduced the DBCO "handle" onto the liposome surface.
Antibody Conjugation: Separately, antibodies were functionalized with azide groups. These azide-modified antibodies were then "clicked" onto the DBCO-functionalized liposomes via the bioorthogonal SPAAC reaction.
A key aspect of this research was the optimization of the surface functionalization by quantifying the number of reactive DBCO groups on the liposome surface. This was achieved using a fluorescence-based assay with an anthracene-azide probe. The successful coupling of the antibodies to the liposome surface was then confirmed using a flow cytometry-based binding assay.
The findings from this study underscore the precision and control afforded by using a heterobifunctional, PEGylated cyclooctyne linker. The ability to quantify the reactive handles on the liposome surface and subsequently attach a large biomolecule like an antibody demonstrates the potential for creating well-defined, multi-component assemblies. This approach is fundamental for applications where the stoichiometry and orientation of the conjugated molecules are critical for function, such as in targeted drug delivery systems where the antibody directs the liposomal payload to specific cells. researchgate.net
The data below, adapted from the findings of Wohlwend et al. (2019), illustrates the characterization of the liposomes at different stages of the conjugation process.
| Sample | DBCO/NH₂ Ratio | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|---|
| Unfunctionalized Liposomes | N/A | 128 ± 1 | 0.09 ± 0.01 | +51 ± 2 |
| DBCO-functionalized Liposomes | 1:1 | 133 ± 1 | 0.10 ± 0.01 | +44 ± 2 |
| DBCO-functionalized Liposomes | 3:1 | 135 ± 1 | 0.10 ± 0.01 | +40 ± 1 |
| Antibody-conjugated Liposomes (from 1:1 DBCO) | 1:1 | 145 ± 2 | 0.12 ± 0.01 | +35 ± 1 |
| Antibody-conjugated Liposomes (from 3:1 DBCO) | 3:1 | 158 ± 3 | 0.15 ± 0.02 | +30 ± 1 |
Data in the table is adapted from Wohlwend, et al. (2019). The study utilized a DBCO-PEG4-NHS ester to achieve these results, which serves as a representative example for the application of cyclooctyne-PEG-ester heterobifunctional linkers. researchgate.net
This data demonstrates a systematic increase in the mean diameter of the nanoparticles with each successive functionalization step, consistent with the addition of the linker and then the antibody. The zeta potential, a measure of surface charge, decreases as the positively charged amine groups on the liposome surface are consumed by the conjugation reactions. This type of detailed characterization is essential for the quality control and reproducibility of multi-component assemblies in biomedical applications.
Research Applications of Cyclooctyne O Amido Peg4 Pfp Ester in Chemical Biology
Development of Antibody-Drug Conjugates (ADCs) and Linker Chemistry
A primary application of Cyclooctyne-O-amido-PEG4-PFP ester is in the construction of antibody-drug conjugates (ADCs). medchemexpress.combiocat.comcaltagmedsystems.co.uk ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
This compound is categorized as a non-cleavable linker. medchemexpress.combiocat.com Non-cleavable linkers are designed to remain intact in the systemic circulation and only release the cytotoxic payload after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome. proteogenix.sciencecreativebiolabs.netcreative-biolabs.com This mechanism of action offers several advantages, including increased plasma stability and a potentially improved therapeutic window by minimizing off-target toxicity. proteogenix.sciencecreativebiolabs.net The stability of non-cleavable linkers like those derived from this compound can contribute to a longer half-life of the ADC in circulation. proteogenix.science
The design of novel non-cleavable linkers often incorporates hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, to improve the physicochemical properties of the resulting ADC. nih.gov The PEG4 spacer in this compound serves this purpose, enhancing hydrophilicity.
Table 1: Comparison of Linker Types in ADC Development
| Linker Type | Release Mechanism | Advantages |
| Cleavable | Enzymatic cleavage, hydrolysis, or reduction in the tumor microenvironment or within the cell. | Can release the unmodified potent drug. |
| Non-Cleavable | Proteolytic degradation of the antibody within the lysosome of the target cell. proteogenix.sciencecreativebiolabs.netcreative-biolabs.com | Increased plasma stability, potentially lower off-target toxicity. proteogenix.sciencecreativebiolabs.net |
Site-specific conjugation methodologies aim to overcome this heterogeneity by introducing a unique reactive handle at a specific location on the antibody. This allows for precise control over the point of drug attachment and the resulting DAR. The cyclooctyne (B158145) group of this compound is an ideal tool for this purpose.
The general strategy involves two steps:
Introduction of an azide (B81097) group onto the antibody: This can be achieved through various protein engineering techniques, such as the incorporation of an unnatural amino acid containing an azide group or through enzymatic modification of the antibody's glycans. nih.gov For instance, a mutant galactosyltransferase can be used to add an azido-galactose (GalNAz) to the antibody's glycan structures. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified antibody is then reacted with a cyclooctyne-containing linker-drug construct, such as one prepared using this compound. The PFP ester end of the linker is first reacted with the cytotoxic drug, and the resulting cyclooctyne-linker-drug molecule is then "clicked" onto the azide-functionalized antibody via SPAAC. nih.gov This reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst. rsc.org
This approach has been successfully used to generate ADCs with a defined DAR, leading to more homogeneous and well-characterized therapeutic candidates. nih.gov
Biomolecule Labeling and Probing in Biological Systems
The bioorthogonal nature of the cyclooctyne-azide reaction makes this compound a valuable reagent for labeling various biomolecules in complex biological environments. The PFP ester allows for the initial attachment of the cyclooctyne moiety to the biomolecule of interest, which can then be visualized or captured by reacting it with an azide-containing probe.
This compound can be used to functionalize proteins and peptides through their primary amine groups (the N-terminus and the side chain of lysine (B10760008) residues). The PFP ester reacts with these amines to form a stable amide bond, thereby introducing a cyclooctyne handle onto the protein or peptide. broadpharm.com
This strategy enables a wide range of applications, including:
Protein Immobilization: Cyclooctyne-functionalized proteins can be immobilized on azide-modified surfaces for applications in proteomics and diagnostics. nih.gov
Protein-Protein Conjugation: Two different proteins can be linked together by functionalizing one with a cyclooctyne and the other with an azide.
Attachment of Probes: A variety of probes, such as fluorophores, biotin (B1667282), or drug molecules containing an azide group, can be attached to the cyclooctyne-modified protein for visualization, purification, or functional studies.
For example, a protein can be labeled with an azide, and then this compound can be used to attach a different molecule to that protein. nih.gov This approach has been used to immobilize azide-functionalized proteins from cell lysates onto surfaces. nih.gov Similarly, peptides have been functionalized with amino-oxyacetic acid (Aoa) groups to allow for their immobilization. mdpi.com
The modification of oligonucleotides and nucleic acids is crucial for various applications in molecular biology and diagnostics. This compound can be used to introduce a cyclooctyne group onto an amine-modified oligonucleotide. biosyn.com The PFP ester reacts with the primary amine to create a stable conjugate.
This allows for the subsequent "click" reaction with an azide-containing molecule, enabling the attachment of:
Fluorescent dyes for imaging and tracking of nucleic acids.
Biotin for affinity purification and detection.
Other functional moieties to create novel nucleic acid-based tools and therapeutics. researchgate.net
This method provides a powerful tool for the site-specific labeling of DNA and RNA, contributing to the development of new diagnostic probes and therapeutic agents. mdpi.com
A key advantage of the strain-promoted azide-alkyne cycloaddition is its biocompatibility, allowing for its use in living systems. acs.org this compound can be utilized for labeling molecules on the surface of live cells. nih.gov
The process typically involves two steps:
Metabolic Labeling: Cells are cultured with an unnatural sugar containing an azide group (e.g., an azido-sugar). This azido-sugar is incorporated into the cell surface glycans through the cell's natural metabolic pathways. nih.gov
Bioorthogonal Ligation: The cells are then treated with a cyclooctyne-functionalized probe, which can be synthesized using this compound. The cyclooctyne reacts specifically with the azide-labeled glycans on the cell surface, allowing for their visualization and study. nih.govnih.gov
This technique has been employed to image cell surface glycans in cancer cells and to study their altered glycosylation patterns. nih.gov The high signal-to-background ratio achievable with certain cyclooctyne probes makes them suitable for in vivo imaging applications as well. nih.gov The ability to label specific biomolecules in their native environment provides invaluable insights into complex biological processes. nih.gov
Functionalization of Advanced Materials and Nanostructures
The surface modification of advanced materials and nanostructures is crucial for their application in biomedicine, diagnostics, and materials science. This compound serves as a versatile linker for imparting biological functionality to a wide array of materials, including nanoparticles, polymers, and surfaces. The dual reactivity of this linker allows for a modular approach to surface functionalization.
Typically, the PFP ester is first utilized to react with primary amine groups present on the surface of a material. This initial step covalently attaches the linker to the material, presenting the cyclooctyne group on the surface for subsequent bioorthogonal reactions. This "pre-functionalization" strategy creates a reactive surface that can then be used to immobilize any azide-containing molecule of interest, such as peptides, proteins, or small molecule ligands, via SPAAC. This method offers high efficiency and specificity, even in complex environments.
An alternative strategy involves the initial reaction of the cyclooctyne moiety with an azide-functionalized material, followed by the reaction of the PFP ester with an amine-containing biomolecule. The choice of strategy often depends on the specific characteristics of the material and the biomolecule to be conjugated.
Table 1: Examples of Material and Nanostructure Functionalization Strategies
| Material/Nanostructure | Functionalization Approach | Biomolecule Attached (via Azide) | Potential Application |
| Amine-modified silica (B1680970) nanoparticles | PFP ester reaction with surface amines, followed by SPAAC | Azide-modified targeting peptide | Targeted drug delivery |
| Gold nanoparticles | Self-assembly of amine-terminated thiols, followed by PFP ester reaction and SPAAC | Azide-functionalized enzyme | Biosensing |
| Polymer scaffolds with amine groups | PFP ester reaction with polymer amines, followed by SPAAC | Azide-containing growth factors | Tissue engineering |
Generation of Chemical Probes for Interrogating Biological Processes and Target Identification
Chemical probes are essential tools for elucidating the roles of proteins and other biomolecules in complex biological systems. The unique architecture of this compound makes it an ideal scaffold for the synthesis of sophisticated chemical probes for activity-based protein profiling (ABPP) and target identification.
In a common approach for creating an activity-based probe, a small molecule inhibitor or ligand designed to bind to a specific protein or enzyme family is modified to contain a primary amine. This amine-functionalized ligand is then reacted with the PFP ester of this compound. This reaction results in a new molecule where the targeting ligand is now appended with a cyclooctyne group via the PEG linker.
This cyclooctyne-bearing probe can then be introduced into a biological system, such as a cell lysate or even a living cell. The probe will covalently bind to its protein target. After binding, the cyclooctyne group serves as a bioorthogonal handle for the attachment of a reporter tag, such as a fluorophore or a biotin molecule that has been modified with an azide group. The subsequent SPAAC reaction allows for the visualization or enrichment of the protein-probe complex, enabling the identification of the protein target and the study of its activity and localization.
Table 2: Workflow for Generating and Applying a Chemical Probe
| Step | Description | Key Reagents | Outcome |
| 1. Probe Synthesis | Reaction of an amine-containing targeting ligand with the PFP ester of the linker. | Amine-functionalized ligand, this compound | Cyclooctyne-functionalized chemical probe |
| 2. Target Labeling | Incubation of the probe with a biological sample to allow for binding to the target protein. | Cyclooctyne-probe, Cell lysate or cells | Covalent labeling of the target protein with the probe |
| 3. Reporter Tagging | Addition of an azide-modified reporter molecule to the labeled sample. | Azide-fluorophore or Azide-biotin | Covalent attachment of the reporter tag to the probe-protein complex via SPAAC |
| 4. Analysis | Detection or isolation of the tagged protein. | Fluorescence microscopy, Western blot, or Streptavidin affinity purification followed by mass spectrometry | Visualization of the target protein or identification of the target protein |
This modular approach to probe development, facilitated by linkers like this compound, provides a powerful platform for fundamental biological discovery and for the validation of new drug targets.
Analytical Characterization of Conjugates Formed with Cyclooctyne O Amido Peg4 Pfp Ester
Mass Spectrometry (e.g., LC-MS) for Confirmation of Conjugation and Molecular Weight Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the characterization of bioconjugates. It provides a direct measurement of the molecular weight of the conjugate, thereby confirming the successful attachment of the linker and any associated payload. For large molecules like antibody-drug conjugates, electrospray ionization (ESI) is a commonly employed technique.
The analysis can be performed on the intact conjugate to determine the distribution of species with different numbers of attached linkers or drug-linkers, often referred to as the drug-to-antibody ratio (DAR) for ADCs. The mass difference between peaks in the deconvoluted mass spectrum corresponds to the mass of the attached moiety (linker or linker-payload).
Alternatively, the conjugate can be fragmented, for instance by reduction of disulfide bonds in an antibody, and the individual subunits (e.g., light chain and heavy chain) can be analyzed. This "middle-down" approach can help to pinpoint the location and distribution of the conjugation on the different subunits.
Table 1: Illustrative LC-MS Data for a Monoclonal Antibody (mAb) Conjugated with a Drug via Cyclooctyne-O-amido-PEG4-PFP ester
| Species | Observed Mass (Da) | Expected Mass (Da) | Interpretation |
| Unconjugated mAb | 148,000 | 148,000 | Unreacted antibody |
| mAb + 1 Linker-Drug | 149,500 | 149,500 | Successful conjugation of one drug molecule |
| mAb + 2 Linker-Drugs | 151,000 | 151,000 | Successful conjugation of two drug molecules |
| mAb + 3 Linker-Drugs | 152,500 | 152,500 | Successful conjugation of three drug molecules |
| mAb + 4 Linker-Drugs | 154,000 | 154,000 | Successful conjugation of four drug molecules |
Note: The mass of the linker-drug is assumed to be approximately 1500 Da for this illustrative table.
Chromatographic Techniques (e.g., HPLC) for Assessment of Reaction Purity and Efficiency
High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of the conjugate and the efficiency of the conjugation reaction. Different HPLC modes can be employed to separate the conjugate from unreacted starting materials and other impurities.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective in separating the high molecular weight conjugate from smaller molecules like the free linker, unreacted drug, and other reagents. The appearance of a new peak with a shorter retention time compared to the unconjugated protein is indicative of successful conjugation and an increase in molecular size.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The conjugation of organic molecules, such as drugs, often increases the hydrophobicity of a protein. This change in hydrophobicity can be leveraged to separate conjugates with different numbers of attached linkers.
Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity but under non-denaturing conditions, which is often preferred for maintaining the structural integrity of proteins like antibodies. It is particularly useful for resolving species with different drug-to-antibody ratios.
Table 2: Representative HPLC Purity Analysis of a Bioconjugate
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 2.5 | Unreacted Linker/Drug |
| 2 | 8.1 | 7.8 | Unconjugated Protein |
| 3 | 10.5 | 88.1 | Conjugated Product |
| 4 | 12.3 | 1.6 | Aggregate |
Electrophoretic Methods (e.g., Gel Electrophoresis) for Macromolecular Conjugates
Gel electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a widely used technique to visualize the outcome of a conjugation reaction. By separating proteins based on their molecular weight, SDS-PAGE can clearly show the increase in mass upon conjugation.
When a protein is conjugated with the this compound and a payload, the resulting conjugate will migrate more slowly through the gel than the unconjugated protein, appearing as a band higher up on the gel. This provides a straightforward qualitative assessment of the conjugation success. The intensity of the bands can also give a semi-quantitative idea of the extent of conjugation.
Table 3: Example of SDS-PAGE Analysis of a Conjugation Reaction
| Lane | Sample | Apparent Molecular Weight (kDa) | Observation |
| 1 | Molecular Weight Marker | - | Reference ladder |
| 2 | Unconjugated Antibody | 150 | Single band at expected size |
| 3 | Conjugation Reaction Mixture | 150, 155, 160 | Multiple bands indicating unconjugated antibody and species with 1 and 2 drug-linkers attached |
| 4 | Purified Conjugate | 155, 160 | Predominantly higher molecular weight bands, indicating successful purification |
Note: The apparent molecular weight shift will depend on the mass of the attached drug-linker.
Spectroscopic Approaches for Conjugate Verification and Quantification (General)
Spectroscopic techniques provide valuable information for the verification and quantification of bioconjugates.
UV-Vis Spectroscopy: If the attached molecule (e.g., a drug) has a distinct UV-Vis absorbance spectrum from the protein, the concentration of both the protein and the attached molecule in the conjugate can be determined. This allows for the calculation of the average number of molecules conjugated per protein, such as the DAR of an ADC.
Fluorescence Spectroscopy: If either the protein or the attached molecule is fluorescent, changes in the fluorescence spectrum upon conjugation can be monitored. This can be used to confirm the conjugation and, in some cases, to study conformational changes in the protein.
Table 4: Illustrative Spectroscopic Data for DAR Calculation
| Parameter | Value |
| Absorbance of Conjugate at 280 nm (A280) | 1.2 |
| Absorbance of Conjugate at 340 nm (A340) | 0.15 |
| Molar Extinction Coefficient of Protein at 280 nm (εprot,280) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 340 nm (εdrug,340) | 15,000 M⁻¹cm⁻¹ |
| Correction Factor (Drug absorbance at 280 nm / Drug absorbance at 340 nm) | 0.2 |
| Calculated Protein Concentration | 5.57 µM |
| Calculated Drug Concentration | 10.0 µM |
| Calculated Drug-to-Antibody Ratio (DAR) | 1.8 |
Comparative Analysis with Other Bioconjugation Reagents and Future Outlook
Comparison of Cyclooctyne-O-amido-PEG4-PFP Ester with Alternative Click Chemistry Reagents
The core of this compound's utility lies in its cyclooctyne (B158145) group, which participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. biocat.com This reaction is prized for its bioorthogonality, meaning it proceeds within a biological system without interfering with native processes. acs.org
However, a variety of strained cyclooctynes have been developed, each with distinct reactivity profiles. iris-biotech.de The reactivity is influenced by factors such as ring strain and the presence of electron-withdrawing groups adjacent to the alkyne. iris-biotech.de For instance, dibenzo-fused cyclooctynes like DBCO (dibenzocyclooctyne) exhibit greater ring strain and thus, a significantly faster reaction rate with azides compared to simpler cyclooctynes. bldpharm.com Another variant, BCN (bicyclo[6.1.0]nonyne), while less reactive than DBCO, is smaller and more hydrophilic, which can be advantageous in certain biological applications. bldpharm.com Computational studies have been employed to predict and understand the activation barriers for these reactions, aiding in the design of new reagents with improved reactivity. rsc.org The choice of cyclooctyne, therefore, involves a trade-off between reaction kinetics, stability, size, and solubility.
Beyond SPAAC, other click chemistry reactions exist, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes. iris-biotech.debldpharm.com CuAAC is highly efficient but the requirement for a copper catalyst can be a drawback due to its toxicity in living systems. iris-biotech.de The iEDDA reaction is extremely fast, with reaction rates orders of magnitude higher than SPAAC, but the stability of the reagents, particularly the tetrazine component, can be a concern in biological milieu. nih.gov
| Reagent Type | Reaction | Key Advantages | Key Limitations | Relative Reaction Rate |
| Cyclooctynes (e.g., BCN, DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly bioorthogonal, good stability. bldpharm.comrsc.org | Generally slower than iEDDA; cost of reagents can be high. nih.govnih.gov | Moderate to Fast |
| Terminal Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselective. iris-biotech.de | Requires copper catalyst, which can be toxic to cells. iris-biotech.de | Fast |
| Strained Alkenes (e.g., Trans-cyclooctene) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Extremely fast reaction kinetics. nih.gov | Reagent stability can be a concern; potential for side reactions. nih.gov | Very Fast |
Advantages and Limitations of PFP Esters in Relation to Other Activated Amine-Reactive Groups
The PFP ester is an amine-reactive functional group responsible for conjugating the cyclooctyne linker to biomolecules, typically at lysine (B10760008) residues or the N-terminus of proteins. nih.gov Its primary competitors are N-hydroxysuccinimide (NHS) esters and their sulfonated derivatives (sulfo-NHS).
The key advantage of PFP esters is their enhanced stability, particularly against hydrolysis in aqueous solutions, compared to NHS esters. researchgate.netbroadpharm.comcreative-biolabs.com This greater stability can lead to more efficient and higher-yield conjugation reactions, as the PFP ester remains active for a longer period. thieme-connect.com The byproduct of the reaction, pentafluorophenol (B44920), is also less nucleophilic than the N-hydroxysuccinimide byproduct, reducing the potential for unwanted side reactions. thieme-connect.com
However, PFP esters also have limitations. They are generally more hydrophobic than NHS esters, which can sometimes affect the solubility of the reagent or the final bioconjugate. researchgate.netresearchgate.net The optimal pH for conjugation with PFP esters is also slightly higher than that for NHS esters. researchgate.net Furthermore, while PFP esters are more resistant to hydrolysis, they are still moisture-sensitive and require careful handling and storage. broadpharm.com
| Amine-Reactive Group | Key Advantages | Key Limitations | Optimal pH for Conjugation |
| PFP Ester | More resistant to hydrolysis than NHS esters, leading to potentially higher reaction efficiency. broadpharm.comthieme-connect.com | More hydrophobic than NHS esters; requires dissolution in an organic solvent first. researchgate.netbroadpharm.com | Slightly basic |
| NHS Ester | Well-established chemistry, good reactivity. | Susceptible to hydrolysis in aqueous solutions, shorter half-life. researchgate.net | 7.0 - 8.0 nih.gov |
| Sulfo-NHS Ester | Increased water solubility compared to NHS esters. | Susceptible to hydrolysis. | 7.0 - 8.0 |
Unique Benefits of PEGylated Cyclooctyne-PFP Esters in Specific Research Contexts
The inclusion of a PEG4 linker in the this compound molecule provides several distinct advantages in bioconjugation. PEGylation, the process of attaching PEG chains, is a well-established strategy for improving the physicochemical properties of biomolecules and nanoparticles. nih.gov
The hydrophilic PEG spacer in this reagent serves multiple purposes:
Increased Solubility: It enhances the water solubility of the often-hydrophobic cyclooctyne and PFP ester moieties, facilitating reactions in aqueous buffers common in biological experiments. creative-biolabs.com
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, separating the cyclooctyne from the conjugated biomolecule. This can reduce steric hindrance and improve the accessibility of the alkyne for the subsequent click reaction with an azide-tagged molecule.
Improved Biocompatibility: PEGylation is known to reduce the immunogenicity and aggregation of proteins and nanoparticles. nih.gov
Enhanced Reaction Kinetics: In some cases, the presence of a PEG linker has been shown to enhance the reaction rates of SPAAC. researchgate.net
These properties make PEGylated cyclooctyne-PFP esters particularly valuable in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs). biocat.commedchemexpress.com In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. The PEG linker can improve the solubility and stability of the final ADC, potentially leading to a better therapeutic index. nih.gov
Emerging Trends and Novel Bioorthogonal Reactions Relevant to this compound Applications
The field of bioorthogonal chemistry is continuously evolving, with researchers developing new reactions and refining existing ones to be faster, more selective, and applicable in a wider range of biological contexts. researchgate.neteurjchem.com
Emerging trends relevant to the application of cyclooctyne-based reagents include:
Development of Faster Cyclooctynes: Research continues to focus on designing new cyclooctyne structures with even higher reactivity to enable faster labeling at lower concentrations. researchgate.net
Fluorogenic Probes: There is growing interest in developing bioorthogonal reactions that are "fluorogenic," meaning the product of the reaction is fluorescent while the starting materials are not. This allows for real-time imaging of biological processes without the need to wash away unreacted probes. eurjchem.com
Bioorthogonal Cleavage Reactions: In addition to forming bonds, researchers are developing bioorthogonal reactions that can be triggered to cleave bonds. These "uncaging" reactions allow for the controlled release of therapeutic agents or the activation of probes at specific sites. nih.gov
Multi-component Reactions: Strategies that allow for the rapid assembly of multiple components in a single step are gaining traction, offering a way to create diverse and complex bioconjugates efficiently. acs.org
Light-Activated Chemistry: The use of light to trigger bioorthogonal reactions, such as with photo-caged cyclooctynes or light-activated tetrazines, provides a high degree of spatial and temporal control over the conjugation process. nih.gov
These advancements will likely expand the toolkit available to researchers, offering alternatives and complementary strategies to the use of reagents like this compound. eurjchem.comeurjchem.com
Challenges and Opportunities in the Design of Next-Generation Bioconjugation Tools
Despite significant progress, the development of ideal bioconjugation tools still faces several challenges. Ensuring the stability of the bioconjugate, achieving high specificity to avoid off-target effects, and maintaining the biological function of the labeled molecule are persistent hurdles. oxfordglobal.com For protein modifications, a lack of site-specificity can lead to heterogeneous products with variable performance. oxfordglobal.comkbdna.com Furthermore, the accessibility of reactive sites on a folded protein can be limited, leading to low reaction yields. kbdna.com
These challenges also present significant opportunities for innovation:
Site-Specific Conjugation: A major goal is the development of methods that can reliably attach a probe or drug to a single, specific site on a biomolecule. This can be achieved through genetic incorporation of unnatural amino acids with unique reactive handles or by targeting specific, rare amino acid residues. kbdna.comnih.gov
New Bioorthogonal Pairs: The discovery of entirely new bioorthogonal reaction pairs will continue to be a major driver of the field, expanding the types of chemical transformations that can be performed in living systems. acs.orgnih.gov
Integration with Other Technologies: Combining bioorthogonal chemistry with other advanced technologies, such as DNA nanostructures for templated reactions or advanced imaging techniques, opens up new frontiers in research and medicine. acs.orgresearchgate.net
The continuous refinement of existing tools like this compound and the pursuit of novel chemical strategies will be essential for advancing our ability to study and manipulate biological systems with increasing precision. nih.gov
Q & A
Basic Research Questions
Q. What is the structural basis for Cyclooctyne-O-amido-PEG4-PFP ester's role as a non-cleavable ADC linker?
- Answer: The compound consists of three key components:
- Cyclooctyne moiety : Enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to azide-functionalized payloads .
- PEG4 spacer : Enhances hydrophilicity, reduces steric hindrance, and improves pharmacokinetic properties by prolonging circulation time .
- PFP (pentafluorophenyl) ester : Reacts efficiently with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds .
Q. How does the PEG4 spacer influence the solubility and biodistribution of ADCs incorporating this compound?
- Answer : The PEG4 spacer reduces aggregation and improves solubility by shielding hydrophobic payloads. Pharmacokinetic studies in murine models demonstrate prolonged serum half-life compared to shorter PEG spacers .
- Experimental design :
- Compare ADCs with PEG4 vs. PEG2/PEG8 spacers.
- Quantify biodistribution using radiolabeled antibodies or fluorescence imaging .
Advanced Research Questions
Q. What methodological strategies optimize the conjugation efficiency of this compound to monoclonal antibodies?
- Answer : Key parameters include:
- Molar ratio : Optimize antibody:linker ratio (e.g., 1:5–1:10) to balance conjugation efficiency and aggregation.
- Reaction pH : Maintain pH 7.4–8.5 to enhance amine reactivity without denaturing the antibody .
- Purification : Use centrifugal filters or SEC-HPLC to remove excess linker .
Q. How can researchers evaluate the impact of this compound's non-cleavable nature on ADC efficacy compared to cleavable linkers?
- Answer :
- In vitro : Treat cancer cells with lysosomal inhibitors (e.g., bafilomycin A1) to assess dependence on lysosomal degradation for payload release.
- In vivo : Compare tumor regression in xenograft models using non-cleavable vs. cleavable (e.g., valine-citrulline) linkers .
Q. What analytical techniques reliably characterize the stability of this compound under physiological pH and temperature?
- Answer :
- Stability assays : Incubate linkers in PBS (pH 7.4) or serum at 37°C.
- Degradation monitoring : Use reverse-phase HPLC to detect hydrolyzed byproducts (e.g., free cyclooctyne or PEG4-acid) .
Data Contradiction and Framework-Based Questions
Q. How should researchers address conflicting data on the in vivo stability of this compound in different biological matrices?
- Answer :
- Controlled replication : Repeat studies in standardized matrices (e.g., human vs. murine serum).
- Isotopic labeling : Use deuterated or ¹³C-labeled linkers to track stability via mass spectrometry .
Q. How can the PICOT framework structure a study investigating the optimal molar ratio of this compound in ADC synthesis?
- PICOT breakdown :
- P (Population): HER2-positive monoclonal antibodies.
- I (Intervention): Conjugation at 1:5, 1:7, and 1:10 molar ratios.
- C (Comparison): Unconjugated antibodies.
- O (Outcome): Conjugation efficiency (DAR ≥ 4), aggregation rate (<5%).
- T (Time): 24-hour reaction at 4°C .
Comparative Analysis Table
Table 1 : Key Methodological Considerations for this compound Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
